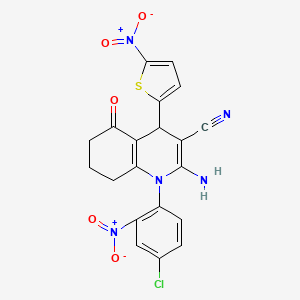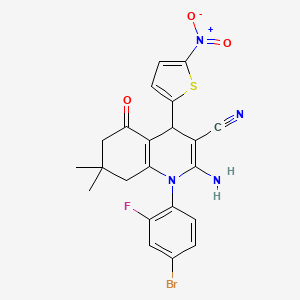![molecular formula C14H17N3O4 B4328102 methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate](/img/structure/B4328102.png)
methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate
Vue d'ensemble
Description
Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a promising candidate for the development of new drugs due to its unique properties and potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate leads to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with COX-2 and other inflammatory pathways. Finally, there is a need to develop more efficient and scalable synthesis methods for this compound to facilitate its use in drug development.
Applications De Recherche Scientifique
Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 4-[3-(furan-2-carbonylamino)-5-methylpyrazol-1-yl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10-9-12(15-14(19)11-5-4-8-21-11)16-17(10)7-3-6-13(18)20-2/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHJBXGJRPFZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-Pyrazole-1-butanoic acid, 3-[(2-furanylcarbonyl)amino]-5-methyl-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4328021.png)


![ethyl 6'-amino-1-(4-chlorobenzyl)-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4328046.png)
![1-[2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328062.png)
![1-[4-(4-hydroxy-3-methoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328069.png)
![5-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B4328079.png)
![11-(2-methoxyphenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B4328081.png)

![ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4328089.png)
![methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate](/img/structure/B4328107.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4328121.png)
![ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(3-fluorobenzoyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328123.png)
![ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(4-methoxybenzoyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328129.png)